Caffeine salicylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

5743-22-6 |

|---|---|

Molecular Formula |

C15H16N4O5 |

Molecular Weight |

332.31 g/mol |

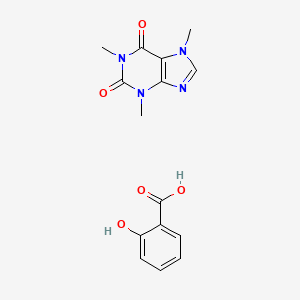

IUPAC Name |

2-hydroxybenzoic acid;1,3,7-trimethylpurine-2,6-dione |

InChI |

InChI=1S/C8H10N4O2.C7H6O3/c1-10-4-9-6-5(10)7(13)12(3)8(14)11(6)2;8-6-4-2-1-3-5(6)7(9)10/h4H,1-3H3;1-4,8H,(H,9,10) |

InChI Key |

SVXXBCDDJXZXOZ-UHFFFAOYSA-N |

Canonical SMILES |

CN1C=NC2=C1C(=O)N(C(=O)N2C)C.C1=CC=C(C(=C1)C(=O)O)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Caffeine Salicylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of caffeine (B1668208) salicylate (B1505791), a salt formed from the acid-base reaction between caffeine and salicylic (B10762653) acid. This document details various synthesis methodologies, including solution-based and mechanochemical approaches, and presents key quantitative data to inform experimental design and optimization. Detailed experimental protocols and characterization data are provided to support researchers in the preparation and analysis of this compound.

Introduction

Caffeine, a xanthine (B1682287) alkaloid, is a well-known central nervous system stimulant. Salicylic acid is a phenolic acid with analgesic, anti-inflammatory, and antipyretic properties. The combination of these two molecules results in the formation of caffeine salicylate, a salt that is of interest for its potential pharmacological properties and as a derivative for the characterization of caffeine. This guide explores the synthesis of this compound from its constituent components, providing a technical resource for researchers and professionals in the field of drug development and chemical synthesis.

Synthesis Methodologies

The synthesis of this compound can be achieved through several methods, primarily categorized as solution-based synthesis and mechanochemical synthesis. The choice of method can influence reaction efficiency, yield, and the environmental impact of the process.

Solution-Based Synthesis

Solution-based synthesis is a conventional and widely employed method for the preparation of this compound. This approach involves dissolving caffeine and salicylic acid in a suitable solvent, followed by crystallization of the product. The selection of solvents is critical and can impact the reaction rate, yield, and purity of the final product.

Commonly used solvent systems include:

-

Dichloromethane (B109758) and Petroleum Ether: Dichloromethane is used as the primary solvent to dissolve the reactants, and petroleum ether is subsequently added as an anti-solvent to induce crystallization.

-

Toluene (B28343) and Petroleum Ether: Toluene serves as the initial solvent, with petroleum ether acting as the anti-solvent for crystallization.

-

Ethanol: Ethanol can be used as a single-solvent system for both dissolution and subsequent crystallization upon cooling.

Reaction Scheme:

Caption: Reaction of Caffeine with Salicylic Acid.

Mechanochemical Synthesis

Mechanochemical synthesis, a green chemistry approach, involves the grinding of solid reactants to initiate a chemical reaction. This method can reduce or eliminate the need for solvents, leading to a more environmentally friendly and efficient process. Liquid-assisted grinding (LAG), where a small amount of liquid is added to facilitate the reaction, is a common variation.

Quantitative Data

The yield of this compound is influenced by the chosen synthesis method and reaction conditions. The following table summarizes available quantitative data from various studies.

| Synthesis Method | Solvent System | Reactant Ratio (Caffeine:Salicylic Acid) | Temperature | Yield (%) | Reference |

| Solution-Based | Dichloromethane/Petroleum Ether | 1:1 (molar) | Boiling/Cooling | 71.6 | [1] |

| Solution-Based | Toluene/Petroleum Ether | 1:1 (molar) | Warming/Cooling | Not Reported | [2] |

Experimental Protocols

Detailed methodologies for the synthesis of this compound are provided below.

Solution-Based Synthesis from Dichloromethane and Petroleum Ether[1]

Materials:

-

Caffeine (5 g)

-

Salicylic Acid (3.57 g)

-

Dichloromethane (245 ml)

-

Petroleum Ether

Procedure:

-

Dissolve caffeine and salicylic acid in dichloromethane in a round-bottom flask.

-

Heat the reaction mixture to boiling and gently boil for approximately 5 minutes.

-

Cool the solution to room temperature.

-

Add petroleum ether dropwise until the solution becomes cloudy, indicating the onset of precipitation.

-

Allow the mixture to cool slowly to room temperature, and then place it in an ice bath to complete crystallization.

-

Collect the crystals by vacuum filtration.

-

Wash the crystals with a small amount of cold petroleum ether.

-

Dry the crystals to obtain the final product.

Solution-Based Synthesis from Toluene and Petroleum Ether[2]

Materials:

-

Caffeine (50 mg)

-

Salicylic Acid (37 mg)

-

Toluene (4 mL)

-

Petroleum Ether (1 mL)

Procedure:

-

Weigh 50 mg of caffeine and 37 mg of salicylic acid and dissolve them in 4 mL of toluene in a small Erlenmeyer flask by warming on a steam bath.[2]

-

Add 1 mL of petroleum ether dropwise.[2]

-

Allow the mixture to cool to room temperature to crystallize. If necessary, cool in an ice-water bath.[2]

-

Collect the crystals by vacuum filtration.[2]

-

Air dry the crystals.[2]

Mechanochemical Synthesis (Liquid-Assisted Grinding)[3]

Materials:

-

Caffeine

-

Salicylic Acid

-

Methanol (B129727) or Acetonitrile (catalytic amount)

Procedure:

-

Combine equimolar amounts of caffeine and salicylic acid in a mortar.

-

Grind the solids together using a pestle.

-

Add 2-3 drops of a suitable liquid (e.g., methanol or acetonitrile) to facilitate the reaction.

-

Continue grinding until a homogeneous powder is formed.

-

The resulting powder is the this compound product. Further purification can be achieved by recrystallization.

Characterization Data

The synthesized this compound should be characterized to confirm its identity and purity.

| Property | Value | Reference |

| Molecular Formula | C₁₅H₁₆N₄O₅ | [3][4] |

| Molecular Weight | 332.31 g/mol | [3] |

| Melting Point | 137 °C | [5] |

| Appearance | White crystalline solid | [2] |

Spectroscopic Data:

-

FTIR Spectroscopy: The formation of this compound can be confirmed by changes in the infrared spectra of the starting materials. Key changes to observe include a shift in the C=O stretching vibrations of both caffeine and salicylic acid, and the appearance of a broad absorption band corresponding to the N-H⁺ stretching of the protonated caffeine and the carboxylate (COO⁻) stretching of the salicylate anion.

-

NMR Spectroscopy: ¹H and ¹³C NMR spectroscopy can be used to confirm the structure of the salt. In the ¹H NMR spectrum, a downfield shift of the caffeine protons and an upfield shift of the salicylic acid protons are expected upon salt formation.

Experimental and Synthesis Workflows

The following diagram illustrates a typical workflow for the solution-based synthesis and characterization of this compound.

Caption: General Workflow for this compound Synthesis.

Conclusion

This technical guide has provided a detailed overview of the synthesis of this compound from caffeine and salicylic acid. Both solution-based and mechanochemical methods have been presented, along with specific experimental protocols and relevant quantitative data. The provided characterization information will aid researchers in verifying the successful synthesis of the target compound. This guide serves as a valuable resource for scientists and professionals engaged in the synthesis and development of new chemical entities.

References

The In Vivo Mechanism of Action of Caffeine Salicylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Caffeine (B1668208) salicylate (B1505791), a salt formed from caffeine and salicylic (B10762653) acid, demonstrates a multifaceted in vivo mechanism of action, leveraging the distinct pharmacological profiles of its constituent molecules to produce enhanced therapeutic effects. This technical guide synthesizes the available preclinical and clinical data to provide a comprehensive overview of the pharmacokinetics, pharmacodynamics, and synergistic interactions of caffeine salicylate. The primary mechanisms involve enhanced bioavailability of the salicylate moiety, and a combination of pharmacodynamic effects including adenosine (B11128) receptor antagonism and cyclooxygenase (COX) inhibition. This document provides detailed experimental protocols, quantitative data summaries, and visual representations of the key signaling pathways to facilitate further research and development in this area.

Introduction

The combination of caffeine and salicylates has long been utilized in analgesic formulations for its synergistic effects. Caffeine is known to potentiate the analgesic and anti-inflammatory properties of non-steroidal anti-inflammatory drugs (NSAIDs) like aspirin (B1665792) (acetylsalicylic acid).[1][2] this compound as a single chemical entity aims to capitalize on this synergy in a unified compound. The proposed mechanisms for this enhancement are twofold: a pharmacokinetic interaction where caffeine improves the absorption and bioavailability of salicylate, and a pharmacodynamic interaction where the two molecules act on distinct but complementary pathways to achieve a greater therapeutic outcome.[2][3][4] This guide will delve into the in vivo evidence supporting these mechanisms.

Pharmacokinetic Profile

In vivo studies have consistently demonstrated that caffeine significantly enhances the bioavailability of salicylates.

Key Pharmacokinetic Parameters

The co-administration of caffeine with aspirin (a prodrug of salicylate) leads to a more rapid absorption and higher plasma concentrations of salicylate.

| Parameter | Aspirin Alone (650 mg) | Aspirin (650 mg) + Caffeine (60 mg) | Percentage Change | Reference |

| Rate of Appearance of Salicylate in Plasma | - | - | ~31% increase | [3] |

| Maximum Plasma Concentration (Cmax) of Salicylate | - | - | ~15% increase | [3] |

| Area Under the Plasma Concentration-Time Curve (AUC) of Salicylate | Statistically lower | Statistically higher | Significant increase | [3] |

| Parameter | Aspirin Alone (650 mg) | Aspirin (650 mg) + Caffeine Citrate (120 mg) | Percentage Change | Reference |

| Rate of Appearance of Salicylate in Plasma | - | - | ~25% increase | [4] |

| Maximum Plasma Concentration (Cmax) of Salicylate | - | - | ~17% increase | [4] |

| Area Under the Plasma Concentration-Time Curve (AUC) of Salicylate | Significantly lower | Significantly higher | Significant increase | [4] |

| Plasma Half-life, Volume of Distribution, Clearance of Salicylate | No change | No change | No change | [4] |

Table 1: Influence of Caffeine on the Pharmacokinetics of Salicylate in Humans.

Proposed Mechanism of Enhanced Bioavailability

The exact mechanism for the increased bioavailability of salicylate in the presence of caffeine is not fully elucidated, but it is hypothesized to be due to increased absorption from the gastrointestinal tract. Caffeine may increase gastric emptying or alter gastric pH, facilitating a more rapid and complete absorption of the salicylate.[5]

Pharmacodynamic Profile

The pharmacodynamic synergy of caffeine and salicylate involves actions on multiple targets, primarily related to pain and inflammation signaling.

Analgesic and Anti-inflammatory Effects

Studies in animal models have demonstrated the potentiation of salicylate's analgesic and anti-inflammatory effects by caffeine.

| Experimental Model | Treatment | Outcome Measure | Result | Reference |

| Carrageenan-induced Pleurisy/Hindlimb Inflammation (Rat) | Aspirin + Caffeine | Anti-inflammatory activity | Potentiated | [1] |

| Pain-induced Functional Impairment (Rat) | Aspirin + Caffeine | Analgesic effect | Significantly increased | [2] |

| Formalin-induced Rat Paw Edema | This compound | % Inhibition of edema (at 120 min) | 18.75% | [6][7] |

| Formalin-induced Rat Paw Edema | Diclofenac (standard) | % Inhibition of edema (at 120 min) | 62.5% | [6][7] |

| Tail Immersion Test (Rat) | This compound | Prolongation of tail withdrawal time | 25.00% | [7] |

| Tail Immersion Test (Rat) | Pentazocine (standard) | Prolongation of tail withdrawal time | 78.88% | [7] |

Table 2: In Vivo Analgesic and Anti-inflammatory Activity.

Central Nervous System (CNS) Stimulant Effects

This compound also exhibits enhanced CNS stimulant properties compared to caffeine alone.

| Experimental Model | Treatment | Outcome Measure | Result | Reference |

| Actophotometer (Mice) | Caffeine | Locomotor activity increase | 37.1% | [6][7] |

| Actophotometer (Mice) | This compound | Locomotor activity increase | 49.24% | [6][7] |

| Open Field Test (Rats) | Caffeine | Number of crossings increase | 42.34% | [6][7] |

| Open Field Test (Rats) | This compound | Number of crossings increase | 54.89% | [6][7] |

| Open Field Test (Rats) | Caffeine | Rearing increase | 17.26% | [6][7] |

| Open Field Test (Rats) | This compound | Rearing increase | 27.87% | [6][7] |

Table 3: In Vivo CNS Stimulant Activity.

Core Pharmacodynamic Mechanisms

The synergistic analgesic and anti-inflammatory effects are attributed to the following mechanisms:

-

Adenosine Receptor Antagonism by Caffeine: Adenosine is a purine (B94841) nucleoside that acts as an inhibitory neurotransmitter. By blocking adenosine A1 and A2A receptors, caffeine promotes wakefulness and has been shown to have intrinsic analgesic properties and to modulate central pain processing pathways.[8] Adenosine receptor blockade is considered a key mechanism for caffeine's adjuvant effects.[8][9]

-

Cyclooxygenase (COX) Inhibition by Salicylate: Salicylic acid is a non-selective inhibitor of COX enzymes (COX-1 and COX-2).[10] These enzymes are responsible for the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever. By inhibiting prostaglandin (B15479496) synthesis, salicylate exerts its anti-inflammatory and analgesic effects.[10]

-

Modulation of Inflammatory Pathways: Caffeine may also contribute to the anti-inflammatory effect by inhibiting the synthesis of COX-2 protein, potentially at the transcriptional level.[8][11] Furthermore, caffeine has been shown to inhibit STAT1 signaling, which is a key pathway in inflammation and autoimmunity, leading to a downregulation of pro-inflammatory cytokines like TNF and IFN-γ.[12]

Experimental Protocols

The following are summaries of key in vivo experimental methodologies used to evaluate the pharmacological effects of this compound.

Synthesis of this compound

-

Materials: Caffeine, salicylic acid, dichloromethane (B109758), petroleum ether.

-

Procedure: Equimolar concentrations of caffeine (e.g., 5 g) and salicylic acid (e.g., 3.57 g) are dissolved in dichloromethane (e.g., 245 ml). The mixture is heated to a boil for approximately 5 minutes. After cooling to room temperature, petroleum ether is added dropwise until the solution becomes cloudy. The mixture is then slowly cooled, and finally placed on ice to facilitate crystallization. The resulting product is this compound.[7]

Evaluation of CNS Stimulant Activity

-

Model: Actophotometer Test in Swiss albino mice (18-22 g).

-

Procedure: Animals are divided into control (saline), caffeine-treated, and this compound-treated groups. After a 30-minute acclimatization period following oral administration of the test substance, each mouse is placed individually in an actophotometer. Locomotor activity (e.g., beam interruptions) is recorded for a set period (e.g., 10 minutes). An increase in activity counts compared to the control group indicates CNS stimulation.[7][13]

Evaluation of Anti-inflammatory Activity

-

Model: Formalin-induced Paw Edema in Wistar rats.

-

Procedure: A subplantar injection of formalin is administered to the right hind paw of the rats to induce edema. The test compounds (this compound) or a standard anti-inflammatory drug (e.g., diclofenac) are administered orally. Paw volume is measured at specific time points (e.g., 60 and 120 minutes) after formalin injection using a plethysmometer. The percentage inhibition of edema is calculated by comparing the increase in paw volume in the treated groups to the control group.[7]

Evaluation of Analgesic Activity

-

Model: Tail Immersion Test in Wistar rats.

-

Procedure: The basal reaction time of each rat to a painful stimulus is recorded by immersing the tail in hot water (e.g., 55°C). The time taken for the rat to withdraw its tail is measured. The test compound (this compound) or a standard analgesic (e.g., pentazocine) is administered. The tail withdrawal time is measured again at set intervals after drug administration. An increase in the withdrawal time indicates an analgesic effect.[7]

Conclusion

The in vivo mechanism of action of this compound is a composite of the individual and synergistic effects of its components. The pharmacokinetic enhancement of salicylate bioavailability by caffeine leads to a faster onset and higher peak concentration of the active analgesic and anti-inflammatory agent. This is complemented by a multi-target pharmacodynamic interaction where caffeine's adenosine receptor antagonism and potential modulation of inflammatory signaling pathways work in concert with salicylate's COX inhibition. The result is a potentiated therapeutic effect, particularly in the context of analgesia. The data presented in this guide provides a foundational understanding for the rational design and development of this compound-based therapeutics. Further research should focus on elucidating the precise molecular interactions at the receptor and enzyme levels to fully characterize the synergistic potential of this compound.

References

- 1. Potentiation of the anti-inflammatory and analgesic activity of aspirin by caffeine in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Potentiation by caffeine of the analgesic effect of aspirin in the pain-induced functional impairment model in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Effect of caffeine on the bioavailability and pharmacokinetics of aspirin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Influence of caffeine on aspirin pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. lowtoxinforum.com [lowtoxinforum.com]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. psychology.stackexchange.com [psychology.stackexchange.com]

- 9. researchgate.net [researchgate.net]

- 10. webofjournals.com [webofjournals.com]

- 11. Effects of caffeine and paracetamol alone or in combination with acetylsalicylic acid on prostaglandin E(2) synthesis in rat microglial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Caffeine inhibits STAT1 signaling and downregulates inflammatory pathways involved in autoimmunity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. ijipls.co.in [ijipls.co.in]

An In-depth Technical Guide to the Physicochemical Properties of Caffeine Salicylate Powder

For Researchers, Scientists, and Drug Development Professionals

Introduction

Caffeine (B1668208) salicylate (B1505791) is a salt formed from the reaction of caffeine, a weak base, and salicylic (B10762653) acid, a weak acid. This combination is of significant interest in pharmaceutical development due to the potential for modified physicochemical properties compared to the individual components. This technical guide provides a comprehensive overview of the core physicochemical properties of caffeine salicylate powder, including its structural, thermal, and solubility characteristics. The information presented herein is intended to support research, development, and formulation activities involving this compound.

Molecular and Physicochemical Properties

The fundamental properties of this compound are summarized in the tables below. These values are critical for understanding the behavior of the compound in various experimental and formulation settings.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₅H₁₆N₄O₅ | [1][2] |

| Molecular Weight | 332.31 g/mol | [1][2] |

| Appearance | White crystalline powder | [3] |

| Melting Point | 137 °C | [3] |

Table 1: General Physicochemical Properties of this compound.

| Property | Caffeine | Salicylic Acid | Reference(s) |

| pKa | 0.6 (for the protonated base) | 2.97 (first acidic proton) | [4] |

Table 2: pKa Values of Constituent Molecules.

The difference in pKa between the protonated base (caffeine) and the acidic proton (salicylic acid) is a key determinant in whether a salt or a cocrystal is formed. The "pKa rule" suggests that a large difference (typically > 3) favors salt formation, while a smaller difference favors cocrystal formation.

Solubility Profile

| Solvent | Caffeine Solubility ( g/100 mL) at 25°C (approx.) | Reference(s) |

| Water | 2.17 | [6] |

| Ethanol | 1.5 | [6] |

| Acetone | 2.0 | [6] |

| Chloroform | 18.0 | [6] |

| Dichloromethane (B109758) | 14.2 | [6] |

| Ethyl Acetate | 0.4 | [6] |

Table 3: Solubility of Caffeine in Various Solvents. Note: This data is for caffeine, not this compound, and should be used as a qualitative guide.

Crystal Structure and Thermal Analysis

Thermal Analysis: Differential Scanning Calorimetry (DSC) data for the caffeine-salicylic acid cocrystal shows a distinct melting endotherm that is different from the melting points of the individual components, confirming the formation of a new solid phase.[3]

Experimental Protocols

Synthesis of this compound Powder

A common method for the synthesis of this compound involves the reaction of equimolar amounts of caffeine and salicylic acid in a suitable solvent, followed by crystallization.

Protocol:

-

Dissolve equimolar amounts of caffeine and salicylic acid in a minimal amount of a suitable solvent (e.g., dichloromethane or a toluene/petroleum ether mixture) with gentle heating.[7]

-

Cool the solution slowly to room temperature to induce crystallization.

-

Further cooling in an ice bath can be used to maximize the yield of crystals.

-

Collect the resulting white crystalline powder by vacuum filtration.

-

Wash the crystals with a small amount of cold solvent (e.g., petroleum ether) to remove any unreacted starting materials.

-

Dry the crystals under vacuum to obtain the final product.

Synthesis Workflow for this compound Powder.

Melting Point Determination

The melting point of this compound powder can be determined using a standard capillary melting point apparatus.

Protocol:

-

Ensure the this compound powder is completely dry and finely powdered.

-

Pack a small amount of the powder into a capillary tube to a height of 2-3 mm.

-

Place the capillary tube in the heating block of the melting point apparatus.

-

Heat the sample rapidly to about 15-20°C below the expected melting point (137°C).

-

Reduce the heating rate to 1-2°C per minute.

-

Record the temperature at which the first liquid appears (onset of melting) and the temperature at which the entire sample is liquid (completion of melting). A pure sample should exhibit a sharp melting range of 1-2°C.

Solubility Determination (Shake-Flask Method)

The equilibrium solubility of this compound can be determined using the shake-flask method.

Protocol:

-

Add an excess amount of this compound powder to a known volume of the desired solvent in a sealed flask.

-

Agitate the flask at a constant temperature (e.g., 25°C or 37°C) using a mechanical shaker or stirrer for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After equilibration, allow the suspension to settle.

-

Withdraw a sample of the supernatant and filter it through a suitable membrane filter (e.g., 0.45 µm) to remove any undissolved solid.

-

Dilute the filtrate with a suitable solvent to a concentration within the analytical range.

-

Analyze the concentration of this compound in the diluted filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).

-

Calculate the original solubility based on the dilution factor.

Shake-Flask Method for Solubility Determination.

High-Performance Liquid Chromatography (HPLC) for Quantification

A reversed-phase HPLC method can be used for the simultaneous quantification of caffeine and salicylic acid, which is essential for solubility and dissolution studies.

Protocol:

-

Column: C18 column (e.g., 5 µm, 4.6 x 150 mm).

-

Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic modifier (e.g., methanol (B129727) or acetonitrile) in an isocratic or gradient elution mode.

-

Flow Rate: Typically 1.0 mL/min.

-

Detection: UV detection at a wavelength where both caffeine and salicylic acid have significant absorbance (e.g., around 275 nm).

-

Standard Preparation: Prepare a series of standard solutions of known concentrations of caffeine and salicylic acid in the mobile phase to construct a calibration curve.

-

Sample Preparation: Prepare the sample solutions (from solubility or dissolution experiments) by diluting them with the mobile phase to fall within the concentration range of the calibration curve.

Signaling Pathways and Mechanisms of Action

While the pharmacological effects of caffeine as a central nervous system stimulant and adenosine (B11128) receptor antagonist are well-documented, and salicylic acid is known for its anti-inflammatory properties, the specific signaling pathways directly modulated by the this compound complex are not extensively described in the literature. It is generally presumed that upon administration, the complex dissociates into its constituent molecules, which then exert their individual pharmacological effects.

Dissociation and Individual Action of Components.

Conclusion

This compound is a crystalline solid with distinct physicochemical properties from its parent compounds. This technical guide has summarized its key characteristics and provided detailed experimental protocols for its synthesis and analysis. While further research is needed to fully elucidate its solubility profile in a wider range of solvents and to obtain detailed single-crystal X-ray diffraction data, the information provided here serves as a valuable resource for scientists and researchers working with this promising pharmaceutical compound.

References

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. GSRS [precision.fda.gov]

- 3. rsc.org [rsc.org]

- 4. Caffeine | C8H10N4O2 | CID 2519 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Influence of Sodium Salicylate on Self-Aggregation and Caffeine Solubility in Water—A New Hypothesis from Experimental and Computational Data [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

Unveiling the Solid-State Architecture: A Technical Guide to the Crystal Structure of Caffeine Salicylate

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive analysis of the crystal structure of caffeine (B1668208) salicylate (B1505791), a cocrystal of significant interest in the pharmaceutical sciences. By understanding the precise three-dimensional arrangement of molecules in the solid state, researchers can gain valuable insights into the physicochemical properties of this compound, such as solubility, stability, and bioavailability, which are critical for drug development. This document details the experimental protocols for synthesis and characterization, presents a thorough examination of the crystallographic data, and visualizes the key experimental workflows.

Executive Summary

Caffeine, a widely consumed psychoactive substance, and salicylic (B10762653) acid, a versatile non-steroidal anti-inflammatory drug (NSAID), form a stable 1:1 cocrystal. This guide elucidates the crystal structure of caffeine salicylate, revealing the key intermolecular interactions that govern its formation and stability. The primary interaction is a robust hydrogen bond between the carboxylic acid group of salicylic acid and the imidazole (B134444) nitrogen of caffeine. This guide presents the detailed crystallographic parameters, thermal analysis data, and step-by-step experimental methodologies for the synthesis and characterization of this cocrystal, providing a foundational resource for further research and development.

Experimental Protocols

The synthesis and characterization of this compound cocrystals can be achieved through various established methods. Below are detailed protocols for the most common and effective techniques.

Cocrystal Synthesis

2.1.1. Solution Growth by Slow Evaporation

This method is ideal for obtaining single crystals suitable for X-ray diffraction analysis.

-

Materials: Caffeine (anhydrous), Salicylic Acid, Methanol (B129727) (or other suitable solvent).

-

Procedure:

-

Prepare equimolar solutions of caffeine and salicylic acid in methanol. For example, dissolve 194.2 mg (1 mmol) of caffeine in 10 mL of methanol and 138.1 mg (1 mmol) of salicylic acid in 10 mL of methanol.

-

Combine the two solutions in a clean beaker or crystallizing dish.

-

Cover the container with a perforated lid or parafilm to allow for slow evaporation of the solvent at room temperature.

-

Monitor the container for the formation of crystals over several days to a week.

-

Once well-formed crystals are observed, they can be harvested for analysis.

-

2.1.2. Liquid-Assisted Grinding

This mechanochemical method is a rapid and efficient way to produce polycrystalline powder of the cocrystal.

-

Materials: Caffeine (anhydrous), Salicylic Acid, a small amount of a suitable solvent (e.g., methanol, ethanol, or acetonitrile).

-

Procedure:

-

Place equimolar amounts of caffeine and salicylic acid into a mortar.

-

Add a few drops of the chosen solvent to the powder mixture. The consistency should be a thick paste.

-

Grind the mixture vigorously with a pestle for 15-30 minutes.

-

The resulting powder is the this compound cocrystal, which can be confirmed by Powder X-ray Diffraction (PXRD).

-

2.1.3. Slurry Method

This method involves the equilibration of the starting materials in a solvent in which they have limited solubility.

-

Materials: Caffeine (anhydrous), Salicylic Acid, a solvent in which both components are sparingly soluble (e.g., water, hexane).

-

Procedure:

-

Suspend equimolar amounts of caffeine and salicylic acid in the chosen solvent in a sealed vial.

-

Stir the suspension at a constant temperature for an extended period (24-72 hours) to allow for the conversion to the more stable cocrystal phase.

-

Isolate the solid by filtration and dry under vacuum.

-

Characterization Methods

2.2.1. Single-Crystal X-ray Diffraction (SCXRD)

This is the definitive technique for determining the crystal structure.

-

Instrumentation: A suitable single-crystal X-ray diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα).

-

Procedure:

-

A suitable single crystal is selected and mounted on the goniometer head.

-

The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations.

-

A full sphere of diffraction data is collected.

-

The collected data is processed (integrated and scaled).

-

The crystal structure is solved using direct methods and refined by full-matrix least-squares on F².

-

2.2.2. Powder X-ray Diffraction (PXRD)

PXRD is used to confirm the formation of the cocrystal phase and to assess its purity.

-

Instrumentation: A powder X-ray diffractometer.

-

Procedure:

-

A small amount of the polycrystalline sample is gently packed into a sample holder.

-

The sample is scanned over a range of 2θ angles (e.g., 5-40°).

-

The resulting diffractogram is compared to the calculated pattern from the single-crystal data or to the patterns of the starting materials.

-

2.2.3. Differential Scanning Calorimetry (DSC)

DSC is employed to determine the melting point and enthalpy of fusion of the cocrystal.

-

Instrumentation: A differential scanning calorimeter.

-

Procedure:

-

A small, accurately weighed sample (2-5 mg) is placed in an aluminum pan and hermetically sealed.

-

The sample is heated at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere.

-

The heat flow is recorded as a function of temperature, and the melting endotherm is analyzed.

-

Crystal Structure Analysis

The crystal structure of this compound has been determined to be a 1:1 cocrystal. The crystallographic data reveals a monoclinic crystal system with the space group P2₁/c.[1]

Crystallographic Data

The following table summarizes the key crystallographic parameters for the this compound cocrystal.

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P 1 21/c 1 |

| a (Å) | 14.771 |

| b (Å) | 7.0212 |

| c (Å) | 16.209 |

| α (°) | 90.00 |

| β (°) | 117.194 |

| γ (°) | 90.00 |

| Volume (ų) | 1494.4 |

| Z | 4 |

| Density (calculated) (g/cm³) | 1.478 |

Data obtained from the Crystallography Open Database (COD) entry 4509292, as published by Bučar, Dejan-Krešimir; et al. in Crystal Growth & Design 2009, 9(4), 1932-1943.[1]

Intermolecular Interactions

The stability of the this compound cocrystal is primarily attributed to a network of hydrogen bonds. The most significant interaction is the O–H···N hydrogen bond formed between the carboxylic acid group of salicylic acid and the N9 nitrogen atom of the imidazole ring of caffeine.[2] This is a classic and robust supramolecular synthon observed in many cocrystals of caffeine with carboxylic acids.[2]

In addition to this primary interaction, weaker C–H···O hydrogen bonds involving the methyl groups and carbonyl groups of caffeine, as well as potential π-π stacking interactions between the aromatic rings of both molecules, contribute to the overall stability of the crystal lattice.

Thermal Analysis

Differential Scanning Calorimetry (DSC) of the this compound cocrystal shows a single, sharp endothermic peak corresponding to its melting point. This melting point is distinct from and typically intermediate to the melting points of the individual components, caffeine (approx. 238 °C) and salicylic acid (approx. 159 °C). The presence of a single melting peak confirms the formation of a new crystalline phase.[3]

Visualizations

The following diagrams illustrate the experimental workflows for the synthesis and analysis of this compound cocrystals.

Caption: Overview of synthesis routes for this compound cocrystals.

Caption: Workflow for the characterization of this compound cocrystals.

Conclusion

This technical guide has provided a detailed overview of the crystal structure analysis of this compound. The formation of a stable 1:1 cocrystal, held together primarily by strong O–H···N hydrogen bonds, has been established through single-crystal X-ray diffraction. The presented experimental protocols for synthesis and characterization offer a practical resource for researchers in the field. The comprehensive crystallographic and thermal data herein serve as a crucial reference for future studies aimed at leveraging the properties of this cocrystal for pharmaceutical applications. A thorough understanding of the solid-state chemistry of this compound is paramount for the rational design of drug formulations with improved performance.

References

Solubility Profile of Caffeine Salicylate in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and therapeutic efficacy. For APIs that exhibit poor solubility in aqueous or organic media, salt formation is a common and effective strategy to enhance this property. Caffeine (B1668208), a widely consumed psychoactive substance, can be formulated as a salt to modulate its physicochemical characteristics. This technical guide focuses on the solubility of caffeine salicylate (B1505791), a salt of caffeine, in various organic solvents. Understanding the solubility of this compound is paramount for its formulation, purification, and the development of novel drug delivery systems.

Due to a notable scarcity of direct quantitative solubility data for caffeine salicylate in organic solvents within publicly available scientific literature, this guide presents the solubility data of caffeine as a well-documented proxy. This information provides a foundational understanding of the solubility behavior of the parent molecule, which is essential for estimating the solubility of its salt form. The influence of the salicylate counter-ion is expected to alter these solubility profiles, a factor that should be considered in experimental designs.

Data Presentation: Solubility of Caffeine in Select Organic Solvents

The following table summarizes the mole fraction solubility (x) of caffeine in several organic solvents at various temperatures. This data is crucial for solvent selection in processes such as extraction, purification, and formulation.

| Solvent | Temperature (K) | Mole Fraction Solubility (x) | Reference |

| Chloroform | 298 | 0.0574 | [1] |

| 303 | 0.0689 | [1] | |

| 308 | 0.0824 | [1] | |

| 313 | 0.0986 | [1] | |

| 318 | 0.1179 | [1] | |

| 323 | 0.1410 | [1] | |

| Dichloromethane (B109758) | 298 | 0.0452 | [1] |

| 303 | 0.0538 | [1] | |

| 308 | 0.0639 | [1] | |

| 313 | 0.0759 | [1] | |

| 318 | 0.0899 | [1] | |

| 323 | 0.1066 | [1] | |

| Acetone | 298 | 0.0101 | [1] |

| 303 | 0.0121 | [1] | |

| 308 | 0.0144 | [1] | |

| 313 | 0.0171 | [1] | |

| 318 | 0.0203 | [1] | |

| 323 | 0.0240 | [1] | |

| Ethyl Acetate | 298 | 0.0053 | [1] |

| 303 | 0.0065 | [1] | |

| 308 | 0.0079 | [1] | |

| 313 | 0.0096 | [1] | |

| 318 | 0.0117 | [1] | |

| 323 | 0.0142 | [1] | |

| Methanol | 298 | 0.0044 | [1] |

| 303 | 0.0054 | [1] | |

| 308 | 0.0066 | [1] | |

| 313 | 0.0080 | [1] | |

| 318 | 0.0097 | [1] | |

| 323 | 0.0118 | [1] | |

| Ethanol | 298 | 0.0037 | [1] |

| 303 | 0.0046 | [1] | |

| 308 | 0.0056 | [1] | |

| 313 | 0.0068 | [1] | |

| 318 | 0.0082 | [1] | |

| 323 | 0.0100 | [1] | |

| Methyl Salicylate | 293.15 | Not specified | [2] |

| 313.15 | Not specified | [2] |

Note: The solubility of caffeine in methyl salicylate was reported to be 69% higher than in water at 293.15 K and 7% lower than in water at 313.15 K.[2]

As the data indicates, the solubility of caffeine generally increases with temperature across all tested solvents.[1] Chloroform and dichloromethane demonstrate the highest solvating power for caffeine.[1][3]

Experimental Protocols: Determination of Solubility by the Gravimetric Method

The gravimetric method is a widely used and reliable technique for determining the solubility of a solid in a liquid.[1][4][5]

Materials and Apparatus:

-

This compound (or the compound of interest)

-

Selected Organic Solvent

-

Analytical Balance

-

Thermostatic Shaker or Water Bath

-

Equilibrium Cell or Sealed Flasks

-

Syringe with appropriate filter (e.g., 0.45 µm PTFE)

-

Pre-weighed vials

-

Oven or Vacuum Oven

Procedure:

-

Preparation of Saturated Solution: An excess amount of this compound is added to a known mass or volume of the selected organic solvent in a sealed equilibrium cell or flask.[1][6]

-

Equilibration: The mixture is placed in a thermostatic shaker or water bath set to the desired temperature. The solution is continuously agitated for a prolonged period (e.g., 48 hours) to ensure that equilibrium is reached.[1][7] Following agitation, the solution is left undisturbed for a period (e.g., 24 hours) at the same temperature to allow undissolved solids to settle.[1]

-

Sampling: A sample of the supernatant is carefully withdrawn using a pre-heated or temperature-equilibrated syringe fitted with a filter to prevent the transfer of any solid particles.[6]

-

Gravimetric Analysis: The withdrawn sample is transferred to a pre-weighed vial. The exact mass of the solution is determined by weighing the vial with the sample.[8]

-

Solvent Evaporation: The solvent is then evaporated from the vial. This is typically achieved by placing the vial in an oven at a temperature sufficient to evaporate the solvent without decomposing the solute.[6] For volatile solvents, this can be done at ambient or slightly elevated temperatures. A vacuum oven can be used to facilitate evaporation at lower temperatures.

-

Mass Determination of Solute: After complete evaporation of the solvent, the vial containing the dry solute is cooled to room temperature in a desiccator and then weighed. The process of drying, cooling, and weighing is repeated until a constant mass is obtained.[6]

-

Calculation of Solubility: The mass of the dissolved solute is the difference between the final mass of the vial with the dried solute and the initial mass of the empty vial. The mass of the solvent is the difference between the total mass of the solution sample and the mass of the dissolved solute. The solubility can then be expressed in various units, such as grams of solute per 100 g of solvent, molarity, or mole fraction.

Mandatory Visualization: Experimental Workflow

The following diagram illustrates the key steps in the gravimetric determination of solubility.

References

Unraveling the Thermal Stability of Caffeine Salicylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the thermal decomposition profile of caffeine (B1668208) salicylate (B1505791), a common cocrystal in the pharmaceutical industry. Understanding the thermal stability of this entity is paramount for drug development, formulation, and ensuring the quality and safety of final products. This document summarizes key thermal analysis data, details relevant experimental protocols, and visualizes the logical workflow and a proposed decomposition pathway.

Thermal Decomposition Profile

The thermal stability of caffeine salicylate is distinct from its individual components, caffeine and salicylic (B10762653) acid. While extensive quantitative data from thermogravimetric analysis (TGA) specifically for the this compound cocrystal is not widely available in publicly accessible literature, its thermal behavior can be inferred from Differential Scanning Calorimetry (DSC) data and the known properties of its constituents.

A study involving the preparation of a caffeine-salicylic acid (CAF-SAA) cocrystal by a slurry method presented a DSC heating curve that is crucial for understanding its melting behavior. The cocrystal exhibits a single sharp endothermic peak, indicating its melting point. One study reported the melting point of this compound to be 137 °C. This is a critical parameter as it often marks the upper limit of stability before potential decomposition.

Table 1: Summary of Thermal Properties of this compound and its Components

| Compound/Complex | Melting Point (°C) | Decomposition Onset (°C) | Key Observations |

| Caffeine | ~235-238 | >170 | Undergoes sublimation at higher temperatures.[1] |

| Salicylic Acid | ~159 | ~160-200 | Decomposes to phenol (B47542) and carbon dioxide. |

| This compound | ~137 | >137 (inferred) | Melts as a congruent system. Specific TGA data on decomposition onset and stages is not readily available in the literature. |

Experimental Protocols

To accurately determine the thermal decomposition profile of this compound, a combination of Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) is essential. The following are detailed, generalized experimental protocols based on best practices for the analysis of pharmaceutical cocrystals.

Preparation of this compound Cocrystal

Method: Slurry Conversion Crystallization

-

Equimolar amounts of caffeine and salicylic acid are suspended in a suitable solvent (e.g., ethanol, ethyl acetate) in which both compounds have limited solubility.

-

The slurry is stirred at a constant temperature (e.g., 25 °C) for an extended period (e.g., 24-48 hours) to allow for the conversion of the individual components into the cocrystal.

-

The solid phase is then isolated by filtration, washed with a small amount of the solvent, and dried under vacuum.

-

The formation of the cocrystal should be confirmed by techniques such as Powder X-ray Diffraction (PXRD) and Fourier-Transform Infrared (FTIR) spectroscopy prior to thermal analysis.

Thermogravimetric Analysis (TGA)

Objective: To determine the temperature and rate of weight loss of the sample, indicating decomposition.

-

Instrument: A calibrated thermogravimetric analyzer.

-

Sample Preparation: 3-5 mg of the this compound cocrystal is accurately weighed into a ceramic or platinum crucible.

-

Atmosphere: The experiment is conducted under a controlled atmosphere, typically an inert gas like nitrogen, at a flow rate of 20-50 mL/min to prevent oxidative decomposition.

-

Temperature Program: The sample is heated from ambient temperature (e.g., 25 °C) to a final temperature sufficient to ensure complete decomposition (e.g., 600 °C) at a linear heating rate of 10 °C/min.

-

Data Analysis: The resulting TGA curve (weight % vs. temperature) and its first derivative (DTG curve, %/°C vs. temperature) are analyzed to determine the onset temperature of decomposition, the temperatures of maximum decomposition rates (peaks in the DTG curve), and the percentage of weight loss at each stage.

Differential Scanning Calorimetry (DSC)

Objective: To measure the heat flow associated with thermal transitions, such as melting and decomposition.

-

Instrument: A calibrated differential scanning calorimeter.

-

Sample Preparation: 2-4 mg of the this compound cocrystal is accurately weighed into an aluminum pan, which is then hermetically sealed. An empty sealed pan is used as a reference.

-

Atmosphere: A nitrogen purge is used at a flow rate of 20-50 mL/min.

-

Temperature Program: The sample is heated from ambient temperature (e.g., 25 °C) to a temperature beyond its melting point (e.g., 200 °C) at a controlled heating rate, typically 10 °C/min.

-

Data Analysis: The DSC thermogram (heat flow vs. temperature) is analyzed to determine the onset temperature and the peak temperature of the melting endotherm. The area under the peak can be used to calculate the enthalpy of fusion.

Visualizing the Process and Pathway

To better illustrate the experimental approach and a plausible decomposition mechanism, the following diagrams are provided.

Caption: Experimental workflow for the thermal analysis of this compound.

Caption: Proposed thermal decomposition pathway of this compound.

The proposed decomposition pathway for this compound suggests that upon melting, the cocrystal dissociates into its individual components in the molten state. With further heating, salicylic acid is likely to decompose into phenol and carbon dioxide, while caffeine may sublime and at higher temperatures, decompose into nitrogen oxides and other volatile products.[1] It is important to note that the decomposition in the cocrystal form may be a complex, multi-step process with potential interactions between the decomposition products. Further studies, such as TGA coupled with mass spectrometry (TGA-MS), would be required to definitively identify the evolved gaseous products and elucidate the precise decomposition mechanism.

References

Antimicrobial Activity of Caffeine Salicylate Against Gram-Positive Bacteria: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the antimicrobial activity of caffeine (B1668208) salicylate (B1505791) against gram-positive bacteria. It is designed to furnish researchers, scientists, and drug development professionals with detailed data, experimental protocols, and a conceptual framework for understanding the potential of this compound as an antibacterial agent.

Executive Summary

Caffeine salicylate, a salt formed from caffeine and salicylic (B10762653) acid, has demonstrated notable antimicrobial activity against various gram-positive bacteria. Studies indicate that this compound can be more effective than its individual components and, in some cases, comparable to standard antibiotics. This guide synthesizes the available quantitative data on its efficacy, details the experimental methodologies for its evaluation, and presents a proposed mechanism of action. The compiled information aims to serve as a foundational resource for further research and development in the field of antimicrobial therapeutics.

Quantitative Data Summary

The antimicrobial efficacy of this compound has been quantified primarily through the determination of its Minimum Inhibitory Concentration (MIC). The following tables summarize the key findings from relevant studies.

Table 1: Minimum Inhibitory Concentration (MIC) of Caffeine and this compound against Gram-Positive Bacteria

| Bacterial Strain | MIC (µg/mL) | |

| Caffeine (C) | This compound (CS) | |

| Bacillus subtilis PCI 219 | 2.5 | 0.9 |

| Staphylococcus aureus NCTC 6571 | 0.15 | 0.35 |

| Staphylococcus aureus R (Clinical strain) | 3.5 | 2.5 |

Source: Study The Biological Activity of this compound With Theoretical Investigations[1][2]

Table 2: Comparative MIC Values of Caffeine, Salicylic Acid, and its Derivatives against Staphylococcus aureus

| Compound | MIC |

| Caffeine | >16 mg/mL |

| Salicylic Acid | 800 µg/mL |

| Salicylic Acid Microcapsules | 4 mg/mL |

| Methyl Salicylate (in essential oil) | Inhibitory potential at 200 mg/mL |

| Fatty Acid Salicylate Esters (Palmitic Acid conjugate) | 31.25 - 125 µg/mL |

Source: A comparative study of the antimicrobial activity of different salicylate esters and New Life of an Old Drug: Caffeine as a Modulator of Antibacterial Activity of Commonly Used Antibiotics[3][4]

Experimental Protocols

This section details the methodologies for the synthesis of this compound and the assessment of its antimicrobial properties.

Synthesis of this compound

A common method for the preparation of this compound is through the reaction of caffeine and salicylic acid in an organic solvent.

-

Materials : Caffeine, Salicylic acid, Dichloromethane (B109758), Petroleum ether.[1][2]

-

Procedure :

-

An equimolar amount of salicylic acid is dissolved in a minimal amount of boiling dichloromethane in a round-bottom flask.[2]

-

A saturated solution of caffeine in dichloromethane is then added dropwise to the salicylic acid solution until the initial precipitate that forms is redissolved.[2]

-

The mixture is allowed to cool, and petroleum ether is added to induce the precipitation of this compound.

-

The resulting white crystalline precipitate is collected by filtration, washed with petroleum ether, and dried.[2]

-

Broth Microdilution Method for MIC Determination

The broth microdilution method is a standardized technique used to determine the MIC of an antimicrobial agent.[3]

-

Materials : 96-well microtiter plates, Mueller-Hinton Broth (MHB), bacterial inoculum, this compound stock solution, and a suitable solvent (e.g., DMSO).[3]

-

Procedure :

-

A stock solution of this compound is prepared in a suitable solvent.[3]

-

Two-fold serial dilutions of the this compound stock solution are prepared in MHB directly in the wells of a 96-well microtiter plate.[3]

-

A standardized bacterial inoculum (adjusted to 0.5 McFarland turbidity standard, then diluted to a final concentration of approximately 5 x 10⁵ CFU/mL in the wells) is added to each well.[3]

-

The plate is incubated at 37°C for 18-24 hours.

-

The MIC is determined as the lowest concentration of this compound that completely inhibits visible bacterial growth.

-

Visualized Workflow and Proposed Mechanism of Action

While the precise signaling pathways affected by this compound in gram-positive bacteria are not yet fully elucidated, the known effects of its constituent components provide a basis for a proposed mechanism of action. Caffeine is known to interfere with DNA and RNA synthesis, and salicylates can disrupt bacterial cell membranes.[3][5][6][7][8]

References

- 1. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. New Life of an Old Drug: Caffeine as a Modulator of Antibacterial Activity of Commonly Used Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. UQ eSpace [espace.library.uq.edu.au]

- 6. researchgate.net [researchgate.net]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. The effects of salicylate on bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

Caffeine Salicylate: A Technical Guide to its Effects on Central Nervous System Arousal

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the effects of caffeine (B1668208) salicylate (B1505791) on central nervous system (CNS) arousal. Caffeine, a well-established adenosine (B11128) receptor antagonist, and salicylate, a non-steroidal anti-inflammatory drug (NSAID) with cyclooxygenase (COX) inhibitory and other neuroactive properties, exhibit a synergistic relationship when combined as caffeine salicylate. This document details their individual and combined mechanisms of action, presents quantitative data on their efficacy and pharmacokinetics, outlines relevant experimental protocols for their study, and visualizes the key signaling pathways and experimental workflows. The enhanced CNS stimulant effect of this compound compared to caffeine alone is explored, with a focus on the potential contribution of salicylate's antioxidant and neuro modulatory activities. This guide is intended to be a comprehensive resource for researchers and professionals in the fields of pharmacology, neuroscience, and drug development.

Introduction

Caffeine is the most widely consumed psychostimulant globally, primarily known for its ability to increase alertness and reduce fatigue.[1] Its principal mechanism of action is the antagonism of adenosine receptors in the CNS.[2] Salicylate, the main metabolite of aspirin (B1665792), is a widely used analgesic and anti-inflammatory agent that primarily acts by inhibiting cyclooxygenase (COX) enzymes.[3] The combination of these two molecules into this compound results in a compound with enhanced CNS stimulant properties compared to caffeine alone.[4] This guide will dissect the pharmacological underpinnings of this enhanced effect, providing a technical overview for advanced research and development.

Mechanisms of Action

Caffeine: Adenosine Receptor Antagonism

Caffeine's primary mechanism for CNS arousal is its role as a non-selective antagonist of adenosine receptors, particularly the A1 and A2A subtypes.[5] Adenosine is a neuromodulator that generally exerts inhibitory effects on neuronal activity, promoting sleep and suppressing arousal. By blocking these receptors, caffeine disinhibits neurons, leading to an increase in the release of several neurotransmitters, including dopamine, norepinephrine, and glutamate.[6] This cascade of neurochemical events results in heightened neuronal excitability and the characteristic stimulant effects of caffeine.

Salicylate: Cyclooxygenase Inhibition and Neuro-modulatory Effects

Salicylate's classical mechanism of action is the inhibition of COX enzymes, which are responsible for the synthesis of prostaglandins (B1171923).[3] Prostaglandins are involved in inflammatory processes and can also modulate neuronal activity. In the CNS, certain prostaglandins can contribute to sedative effects; therefore, their inhibition by salicylate may contribute to a state of arousal.

Beyond COX inhibition, salicylate has been shown to interact with other neuronal targets. It can modulate the function of GABAergic systems, which are the primary inhibitory neurotransmitter systems in the brain.[3] By potentially reducing GABAergic inhibition, salicylate can further contribute to a state of increased neuronal excitability.

This compound: Synergistic Effects on CNS Arousal

The enhanced CNS stimulant effect of this compound is believed to arise from a synergistic interaction between its two components. One proposed mechanism for this synergy is the antioxidant property of the salicylate molecule.[4] Oxidative stress can influence neuronal function and neurotransmitter release. By acting as an antioxidant, salicylate may create a more favorable environment for the stimulant actions of caffeine. Furthermore, the combined effects of adenosine receptor antagonism by caffeine and the multi-faceted neuro-modulatory actions of salicylate likely converge to produce a greater overall increase in CNS arousal than either compound alone.

Data Presentation

Receptor Binding Affinity of Caffeine

| Receptor Subtype | Ki (µM) |

| Adenosine A1 | 12 |

| Adenosine A2A | 2.4 |

| Adenosine A2B | 13 |

| Adenosine A3 | >100 |

This table summarizes the inhibitory constants (Ki) of caffeine at the four adenosine receptor subtypes. Lower Ki values indicate higher binding affinity.

Pharmacokinetic Parameters

| Compound | Parameter | Value |

| Caffeine | Cmax | 1.5 - 2.5 µg/mL (after 100 mg dose) |

| Tmax | 30 - 60 minutes | |

| AUC | Varies with dose and individual metabolism | |

| Salicylate (from Aspirin) | Cmax | 30 - 100 µg/mL (therapeutic range) |

| Tmax | 1 - 2 hours | |

| AUC | Dose-dependent | |

| Caffeine's effect on Salicylate | Increase in Salicylate Cmax | ~15-31% |

| Increase in Salicylate AUC | Statistically significant |

This table presents key pharmacokinetic parameters for caffeine and salicylate. Note that the data for caffeine's effect on salicylate is derived from studies where caffeine was co-administered with aspirin. Specific pharmacokinetic data for the combined this compound molecule is limited.[7][8]

Effects on Locomotor Activity in Rodent Models

| Treatment | Dose | % Increase in Locomotor Activity |

| Caffeine | 20 mg/kg | 37.10% |

| This compound | 34 mg/kg | 49.24% |

| Treatment | Dose | % Increase in Number of Crossings (Open Field) | % Increase in Rearing (Open Field) |

| Caffeine | 20 mg/kg | 42.34% | 17.26% |

| This compound | 34 mg/kg | 54.89% | 27.87% |

These tables summarize the effects of caffeine and this compound on locomotor activity in mice, as measured by an actophotometer and an open field test. The data indicates a significantly greater increase in activity with this compound compared to caffeine alone.[4]

Experimental Protocols

Assessment of CNS Stimulant Activity in Rodents

Objective: To quantify the spontaneous locomotor activity of rodents as an index of CNS arousal.

Apparatus: An actophotometer consisting of a square arena with a grid of infrared beams.

Procedure:

-

Acclimatize the animals to the testing room for at least 30 minutes prior to the experiment.

-

Divide the animals into control and treatment groups.

-

Administer the test compound (caffeine, this compound) or vehicle to the respective groups.

-

After a predetermined absorption period (e.g., 30 minutes), place each animal individually into the actophotometer arena.

-

Record the number of beam interruptions (counts) over a set period (e.g., 10 minutes).

-

Analyze the data by comparing the mean counts between the treatment and control groups.

Objective: To assess both locomotor activity and anxiety-like behavior in an open, novel environment.

Apparatus: A square or circular arena with walls, typically marked with a grid to define central and peripheral zones.

Procedure:

-

Acclimatize the animals as described for the actophotometer test.

-

Administer the test compound or vehicle.

-

After the absorption period, gently place each animal in the center of the open field arena.

-

Record the animal's behavior for a set duration (e.g., 5-10 minutes) using a video camera mounted above the arena.

-

Analyze the recordings for parameters such as:

-

Locomotor activity: Total distance traveled, number of grid lines crossed.

-

Exploratory behavior: Rearing (standing on hind legs).

-

Anxiety-like behavior: Time spent in the center versus the periphery of the arena.

-

Electroencephalography (EEG) Study of CNS Arousal in Humans

Objective: To measure the effects of caffeine or this compound on brain electrical activity as a direct indicator of CNS arousal.

Procedure:

-

Participant Recruitment: Recruit healthy volunteers and screen for factors that could influence EEG, such as neurological disorders, medication use, and high habitual caffeine intake.

-

Abstinence Period: Instruct participants to abstain from caffeine and other stimulants for a specified period (e.g., 24-48 hours) before the study.

-

Baseline EEG Recording: Record a baseline EEG with the participant in a relaxed, eyes-closed state.

-

Substance Administration: Administer the test substance (caffeine, this compound, or placebo) in a double-blind, randomized manner.

-

Post-Dose EEG Recordings: Record EEG at several time points after administration (e.g., 30, 60, 90 minutes) to capture the time course of the effects.

-

Data Analysis: Analyze the EEG data for changes in spectral power, particularly a decrease in alpha wave activity (8-13 Hz), which is associated with a relaxed state, and an increase in beta wave activity (13-30 Hz), which is linked to an alert and active mental state.[9][10]

Visualization of Signaling Pathways and Experimental Workflows

Signaling Pathway of Caffeine-Induced CNS Arousal

References

- 1. researchgate.net [researchgate.net]

- 2. Caffeine and the central nervous system: mechanisms of action, biochemical, metabolic and psychostimulant effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synergistic Effects of Caffeine in Combination with Conventional Drugs: Perspectives of a Drug That Never Ages - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Caffeine Effects on the Central Nervous System and Behavioral Effects Associated with Caffeine Consumption - Caffeine in Food and Dietary Supplements: Examining Safety - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Effect of caffeine on the bioavailability and pharmacokinetics of aspirin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Effect of Caffeine on the Bioavailability and Pharmacokinetics of an Acetylsalicylic Acid-Paracetamol Combination: Results of a Phase I Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

Theoretical Investigation of Caffeine-Salicylate Binding Energy: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the theoretical investigation of the binding energy between caffeine (B1668208) and salicylic (B10762653) acid, a subject of significant interest in pharmaceutical sciences due to its implications for drug formulation, stability, and bioavailability. The formation of the caffeine-salicylate complex is a classic example of non-covalent interactions driving molecular association, which can alter the physicochemical properties of the active pharmaceutical ingredients. This document summarizes key quantitative data, details relevant experimental and computational methodologies, and provides visualizations of the underlying molecular and procedural logic.

Quantitative Analysis of Binding Interactions

The interaction between caffeine and salicylic acid is primarily governed by a combination of hydrogen bonding and π-π stacking. Theoretical calculations, particularly those employing Density Functional Theory (DFT), have been instrumental in quantifying the energetics of this complex.

A key study by Al-Anber et al. utilized DFT with the B3LYP hybrid functional and the CEP-31G basis set to model the caffeine-salicylate complex.[1] Their findings indicate that the binding energy is highly dependent on the intermolecular distance and the dihedral angle between the two molecules.[1] The complex is established to be non-planar, with a calculated dihedral angle of 53.5 degrees.[1] While the precise binding energy values from this specific study require consulting the full publication's graphical data, the trend shows a decrease in binding energy as the distance or rotation angle between the molecules increases.[1]

For the purpose of providing a quantitative framework, the following table includes representative values for the types of non-covalent interactions that are central to the caffeine-salicylate complex, drawn from studies on similar molecular systems.

| Interaction Type | Moiety 1 | Moiety 2 | Method | Calculated Interaction Energy (kcal/mol) | Key Geometric Parameters |

| Hydrogen Bond | Caffeine (N7 of imidazole (B134444) ring) | Salicylic Acid (Carboxylic acid -OH) | DFT | Estimated Range: -5 to -12 | N···H distance: ~1.8-2.0 Å, N-H-O angle: >150° |

| Hydrogen Bond | Caffeine (C=O) | Salicylic Acid (Phenolic -OH) | DFT | Estimated Range: -3 to -7 | O···H distance: ~1.9-2.2 Å, O-H-O angle: >140° |

| π-π Stacking | Caffeine (Pyrimidine & Imidazole rings) | Salicylic Acid (Benzene ring) | Molecular Dynamics / DFT | Estimated Range: -10 to -12 | Interplanar distance: ~3.4-3.8 Å |

Note: The binding energy values for hydrogen bonds are estimated based on DFT studies of caffeine with other hydrogen-bond donors. The π-π stacking energy is based on calculations of caffeine dimers.

Methodologies for Studying Caffeine-Salicylate Interactions

A combination of computational and experimental techniques is employed to provide a comprehensive understanding of the caffeine-salicylate complex.

Computational Protocols

Density Functional Theory (DFT) Calculations

DFT is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is a powerful tool for calculating the binding energy and optimized geometry of the caffeine-salicylate complex.

A typical DFT workflow for this purpose involves:

-

Geometry Optimization: The initial structures of caffeine and salicylic acid are independently optimized to find their lowest energy conformations. Subsequently, the caffeine-salicylate complex is assembled in various possible orientations and its geometry is optimized.

-

Frequency Calculations: These are performed to confirm that the optimized structures correspond to true energy minima (i.e., no imaginary frequencies).

-

Binding Energy Calculation: The binding energy (ΔE_binding) is calculated by subtracting the total energies of the individual optimized molecules from the total energy of the optimized complex. Basis set superposition error (BSSE) correction is often applied for higher accuracy.

The choice of functional and basis set is crucial. The B3LYP functional is widely used for its balance of accuracy and computational cost.[1][2][3] Basis sets such as CEP-31G or the more extensive 6-31G(d,p) are commonly employed.[1][2][4]

Molecular Dynamics (MD) Simulations

MD simulations are used to study the dynamic behavior of the caffeine-salicylate complex in a solvated environment, providing insights into the stability of the complex and the nature of the intermolecular interactions over time.

The general steps for an MD simulation are:

-

System Setup: The caffeine-salicylate complex is placed in a simulation box, which is then filled with a chosen solvent (e.g., water).

-

Energy Minimization: The energy of the entire system is minimized to remove any steric clashes.

-

Equilibration: The system is gradually heated to the desired temperature and the pressure is adjusted to the desired value. This is done in stages to allow the system to reach equilibrium.

-

Production Run: The simulation is run for a desired length of time (nanoseconds to microseconds), during which the trajectory of each atom is recorded.

-

Analysis: The trajectory is analyzed to determine properties such as root-mean-square deviation (RMSD), radial distribution functions (RDFs), and to identify persistent hydrogen bonds and π-π stacking interactions.

Experimental Protocols

UV-Visible Spectrophotometry

This technique can be used to determine the binding constant of the caffeine-salicylate complex by observing changes in the absorbance spectra upon complex formation.[5][6][7]

-

Protocol:

-

Prepare stock solutions of caffeine and salicylic acid in a suitable solvent (e.g., ethanol, water).[8]

-

Prepare a series of solutions with a fixed concentration of one component (e.g., caffeine) and varying concentrations of the other (salicylic acid).

-

Measure the UV-Vis absorbance spectrum (e.g., from 200-400 nm) for each solution.

-

Analyze the changes in absorbance at the wavelength of maximum absorption (λmax) of the components.

-

Use a suitable model, such as the Benesi-Hildebrand equation, to plot the data and determine the binding constant (K_a).

-

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during the binding of two molecules, providing a complete thermodynamic profile of the interaction.[9][10][11][12]

-

Protocol:

-

Prepare solutions of caffeine and salicylic acid in the same buffer to avoid heats of dilution.

-

Load one component (e.g., caffeine) into the sample cell of the calorimeter.

-

Load the other component (salicylic acid) into the titration syringe.

-

Perform a series of injections of the syringe solution into the sample cell.

-

The heat change associated with each injection is measured.

-

The resulting data is fitted to a binding model to determine the binding constant (K_a), enthalpy change (ΔH), and stoichiometry (n) of the interaction. The Gibbs free energy (ΔG) and entropy change (ΔS) can then be calculated.

-

Visualizing Molecular Interactions and Workflows

Visual representations are essential for understanding the complex relationships in molecular modeling and experimental procedures. The following diagrams, generated using Graphviz, illustrate key aspects of the theoretical investigation of caffeine-salicylate binding energy.

Caption: Key non-covalent interactions in the caffeine-salicylate complex.

Caption: Workflow for DFT calculation of binding energy.

Caption: Experimental workflow for Isothermal Titration Calorimetry (ITC).

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Spectrophotometric Analysis of Caffeine - PMC [pmc.ncbi.nlm.nih.gov]

- 6. youtube.com [youtube.com]

- 7. scribd.com [scribd.com]

- 8. Salicylic acid - Wikipedia [en.wikipedia.org]

- 9. Isothermal titration calorimetry - Wikipedia [en.wikipedia.org]

- 10. Khan Academy [khanacademy.org]

- 11. Khan Academy [pl.khanacademy.org]

- 12. Isothermal titration calorimetry | Springer Nature Experiments [experiments.springernature.com]

Preliminary Cytotoxicity Assessment of Caffeine Salicylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document summarizes the currently available preliminary data on the cytotoxicity of caffeine (B1668208) salicylate (B1505791). The information is intended for research and development purposes and should not be interpreted as a definitive assessment of its safety or efficacy. Further comprehensive studies are required to fully elucidate the cytotoxic profile of this compound.

Executive Summary

Caffeine salicylate, a salt formed from caffeine and salicylic (B10762653) acid, has been investigated for its biological activities. This guide provides a technical overview of the preliminary cytotoxic assessment of this compound, drawing from the limited direct studies on the compound and contextual data from its constituent molecules, caffeine and salicylic acid. It includes a summary of available quantitative data, detailed experimental protocols for key cytotoxicity assays, and visualizations of experimental workflows and potential signaling pathways. The current body of research on the cytotoxicity of this compound is sparse, with initial findings focused on its effects on human red blood cells. Cytotoxicity data for caffeine and salicylic acid against various cancer cell lines are included to provide a broader context for potential research directions.

Quantitative Cytotoxicity Data

The direct assessment of this compound's cytotoxicity is limited. The primary available data pertains to its effect on human red blood cells. For a more comprehensive preliminary understanding, data for caffeine and salicylic acid are also presented.

Table 1: Cytotoxicity of this compound on Human Red Blood Cells

| Compound | Cell Type | Cytotoxic Concentration (ppm) | Observation | Reference |

| This compound | Human Red Blood Cells | 100-200 | Toxic | [1] |

| Caffeine | Human Red Blood Cells | 200-250 | Toxic |

Table 2: Cytotoxicity of Caffeine on Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 Concentration | Exposure Time (hours) | Assay | Reference |

| SK-MEL-28 | Metastatic Cutaneous Melanoma | < 0.5 mM | 24 | MTT | [2] |

| RT2 | Glioma | > 0.5 mM | 48 | Not specified | [3] |

| C6 | Glioblastoma | > 0.5 mM | Not specified | MTT | [4][5] |

| U87MG | Glioblastoma | > 0.5 mM | Not specified | MTT | [4][5] |

| MCF-7 | Breast Cancer | 5 mM | 24 | XTT | [6] |

| Myocardial & Endothelioid Cells | Heart | 20 mM (Toxic signs) | 6, 12, or 24 | Not specified | [7] |

IC50: The half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Experimental Protocols

For a thorough preliminary cytotoxicity assessment of this compound, a panel of in-vitro assays should be employed. The following are detailed protocols for standard assays.

MTT Assay for Cell Viability

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.

Materials:

-

96-well plates

-

This compound

-

Culture medium

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO, or 0.04 M HCl in isopropanol)

-

Microplate reader

Procedure:

-

Cell Plating: Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for cell attachment.[8]

-